molecular formula C13H11N3O B14485728 6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine CAS No. 65610-19-7

6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine

Cat. No.: B14485728
CAS No.: 65610-19-7
M. Wt: 225.25 g/mol
InChI Key: BVZSOOHZVYXAOP-UHFFFAOYSA-N
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Description

6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a different arrangement of nitrogen atoms.

    Pyridazinone: Contains a pyridazine ring with an oxo group but lacks the imidazole ring.

    Imidazole: A simpler structure with only the imidazole ring.

Uniqueness

6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

65610-19-7

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-methyl-1-oxido-2-phenylimidazo[1,2-b]pyridazin-1-ium

InChI

InChI=1S/C13H11N3O/c1-10-7-8-13-15(14-10)9-12(16(13)17)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

BVZSOOHZVYXAOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C([N+](=C2C=C1)[O-])C3=CC=CC=C3

Origin of Product

United States

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